2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
2-Bromo-1-(2-(dimethylamino)-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(dimethylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of 1-(2-(dimethylamino)-1H-imidazol-4-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(dimethylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted imidazole derivatives.
Oxidation: Imidazole N-oxides.
Reduction: Imidazole alcohols.
Scientific Research Applications
2-Bromo-1-(2-(dimethylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its imidazole core.
Material Science: It serves as a building block for the synthesis of functional materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(dimethylamino)-1H-imidazol-4-yl)ethanone is primarily based on its ability to interact with biological targets through its imidazole ring. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-dimethylamino-phenyl)-ethanone
- 2-Bromo-4′-fluoroacetophenone
- 2-Bromo-4′-chloroacetophenone
Uniqueness
Compared to similar compounds, 2-Bromo-1-(2-(dimethylamino)-1H-imidazol-4-yl)ethanone is unique due to its imidazole core, which imparts distinct biological activities and chemical reactivity. The presence of the dimethylamino group further enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
CAS No. |
88723-62-0 |
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Molecular Formula |
C7H10BrN3O |
Molecular Weight |
232.08 g/mol |
IUPAC Name |
2-bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C7H10BrN3O/c1-11(2)7-9-4-5(10-7)6(12)3-8/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
KUGJCOYKHJSWHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
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